molecular formula C18H15ClFN5O2S B2935094 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 886958-87-8

2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2935094
CAS No.: 886958-87-8
M. Wt: 419.86
InChI Key: DUAMGCZZSQRHEI-UHFFFAOYSA-N
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Description

The compound 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide belongs to the 1,2,4-triazin-3-ylthioacetamide class, characterized by a triazine core functionalized with a sulfur-linked acetamide group. Its structure features:

  • A 4-chlorobenzyl substituent at position 6 of the triazine ring.
  • A 3-fluorophenyl group attached to the acetamide nitrogen.
  • A ketone (5-oxo) and amino (4-amino) group on the triazine scaffold.

Properties

IUPAC Name

2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5O2S/c19-12-6-4-11(5-7-12)8-15-17(27)25(21)18(24-23-15)28-10-16(26)22-14-3-1-2-13(20)9-14/h1-7,9H,8,10,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAMGCZZSQRHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide, with the CAS number 886962-87-4, belongs to a class of triazine derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN5O2SC_{20}H_{20}ClN_{5}O_{2}S with a molecular weight of 429.9 g/mol. The structure features a triazine core, which is known for its bioactive properties.

PropertyValue
CAS Number886962-87-4
Molecular FormulaC20H20ClN5O2SC_{20}H_{20}ClN_{5}O_{2}S
Molecular Weight429.9 g/mol

Antibacterial Activity

  • Mechanism of Action : The triazine scaffold is recognized for its ability to inhibit bacterial growth through various mechanisms, including interference with DNA synthesis and cell wall synthesis.
  • Case Studies : In vitro studies have demonstrated that derivatives of triazine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
    • A study reported that similar triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
    • Another research indicated that compounds with the triazole moiety showed higher potency than traditional antibiotics like chloramphenicol .

Antifungal Activity

The compound's antifungal properties are also noteworthy:

  • Efficacy : Triazole derivatives have been shown to inhibit fungal growth effectively. For example, compounds with similar structures demonstrated MICs as low as 0.5 μg/mL against Candida albicans .
  • Research Findings : A comparative analysis showed that some triazole-based compounds were more effective than fluconazole in treating fungal infections .

Other Pharmacological Activities

  • Antioxidant Properties : Research indicates that triazine derivatives possess antioxidant capabilities, which can mitigate oxidative stress-related damage in cells .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, making them candidates for further research in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituents Influence : The presence of electron-withdrawing groups (like the fluorophenyl moiety) enhances antibacterial activity by increasing the compound's lipophilicity and membrane penetration .
  • Triazine Core Importance : The triazine structure is pivotal for its biological activity; modifications at specific positions can significantly alter efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural similarities with two derivatives reported in the literature ().

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Triazine Substituent (R1) Acetamide Substituent (R2)
Target Compound C₁₉H₁₆ClFN₅O₂S 428.88* 4-Chlorobenzyl 3-Fluorophenyl
2-[(4-amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide C₁₉H₂₃N₅O₂S 393.48* Methyl 4-Isopropylphenyl
2-((4-amino-6-(4-methylbenzyl)-5-oxo-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide C₁₉H₁₈ClN₅O₂S 415.90 4-Methylbenzyl 3-Chlorophenyl

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The target compound’s 4-chlorobenzyl and 3-fluorophenyl groups introduce stronger electron-withdrawing effects compared to the methyl () and 4-methylbenzyl () substituents. This may influence solubility, metabolic stability, and receptor binding.

Molecular Weight and Hydrophobicity :

  • The target compound has the highest molecular weight (428.88 g/mol) due to the combined presence of chlorine and fluorine.
  • The 4-isopropylphenyl group in ’s compound increases hydrophobicity compared to the smaller 3-fluorophenyl group in the target compound .

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